Hydroxy Bezafibrate-D6

Bioanalysis LC-MS/MS Stable Isotope Labeling

Accurate LC-MS/MS quantitation of bezafibrate's active hydroxy metabolite requires an internal standard that perfectly mimics the analyte. Unlabeled compound causes co-elution; non-analogous deuterated standards introduce matrix effect errors. Hydroxy Bezafibrate-D6 solves this: • +6 Da mass shift for clear analyte/SIL separation • Matches extraction recovery & ionization of target metabolite • Validated for plasma/serum & environmental water analysis • Precision for Cmax, Tmax, AUC calculations

Molecular Formula C19H20ClNO5
Molecular Weight 383.9 g/mol
Cat. No. B12395554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Bezafibrate-D6
Molecular FormulaC19H20ClNO5
Molecular Weight383.9 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)OC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)O
InChIInChI=1S/C19H20ClNO5/c1-19(2,18(24)25)26-15-9-5-12(6-10-15)16(22)11-21-17(23)13-3-7-14(20)8-4-13/h3-10,16,22H,11H2,1-2H3,(H,21,23)(H,24,25)/i1D3,2D3
InChIKeyBSKJWQIHRRCBIU-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxy Bezafibrate-D6: Deuterated Internal Standard


Hydroxy Bezafibrate-D6 (CAS: 2673270-01-2) is a deuterium-labeled analog of the fibrate drug metabolite, Hydroxy Bezafibrate. It serves as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical workflows . The compound features the replacement of six hydrogen atoms with deuterium atoms in specific positions, resulting in a molecular formula of C19H14D6ClNO5 and a molecular weight of 383.86 g/mol . This isotopic labeling provides a mass difference (+6 Da) relative to the unlabeled analyte, enabling its use as a tracer for precise quantitation during drug development and pharmacokinetic studies [1].

Product Type Deuterated SIL-IS for LC-MS/MS
Target Analyte Hydroxy Bezafibrate metabolite
Workflow Quantitative bioanalytical method

Hydroxy Bezafibrate-D6: Unlabeled Analog Limitations


The analytical performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying Bezafibrate and its metabolites is highly dependent on the use of an appropriate SIL-IS. Unlabeled Hydroxy Bezafibrate cannot serve as an internal standard because it would co-elute with and be indistinguishable from the analyte of interest, leading to inaccurate quantitation . Similarly, substituting a structurally related but non-analogous deuterated standard (e.g., Bezafibrate-d6) introduces significant risk of differential matrix effects and extraction recovery, which can compromise assay accuracy and precision [1]. Hydroxy Bezafibrate-D6 is specifically designed to match the chemical behavior of the target analyte throughout sample preparation and analysis, ensuring reliable correction for losses and ion suppression/enhancement .

Unlabeled analog May co-elute with the target analyte in LC-MS/MS, limiting accurate differentiation and quantitation across sample matrices.
Structurally distinct ISTD Deuterated standards targeting the parent drug may introduce differential matrix effects and recovery, potentially affecting assay precision.

Hydroxy Bezafibrate-D6 Quantitative Comparison


Molecular Weight Differentiation

Hydroxy Bezafibrate-D6 is distinguished from its unlabeled analog by a specific mass shift. The deuterium labeling results in a molecular weight of 383.86 g/mol, which is +6.04 Da greater than the unlabeled Hydroxy Bezafibrate (377.82 g/mol) . This mass difference is critical for chromatographic co-elution and distinct mass spectrometric detection. In comparison, other deuterated Bezafibrate standards like Bezafibrate-d4 (MW ~365.8) are not suitable for quantifying the hydroxy metabolite due to different chemical and physical properties [1].

Mass Shift
Head-to-head
383.86 vs 377.82 g/mol
+6.04 Da shift
Supports distinct MS detection with minimal isotopic overlap from the analyte's natural envelope.
Calculated from molecular formula; co-elution with distinct detection.
Bioanalysis LC-MS/MS Stable Isotope Labeling

Isotopic Purity in Quantitation

The utility of Hydroxy Bezafibrate-D6 as an internal standard is contingent on its isotopic purity. Commercial vendors report a purity of ≥98% for the deuterated product . This high isotopic enrichment minimizes the presence of unlabeled compound that would otherwise contribute to the analyte signal and bias quantitation. In contrast, lower purity deuterated standards or the use of structural analogs can introduce significant error, especially at low analyte concentrations [1].

Isotopic Purity
Reported
≥98%
High isotopic enrichment supports lower background noise for trace-level metabolite quantitation.
Vendor specification; residual unlabeled material may require verification.
Isotopic Purity Quantitative Analysis Deuteration

Quantifying Hydroxy Bezafibrate Metabolites

Hydroxy Bezafibrate-D6 is specifically intended for the quantitation of the hydroxy metabolite of Bezafibrate . This metabolite is formed via cytochrome P-450 mediated oxidation of the parent drug [1]. While specific quantitative method validation data for this exact internal standard is proprietary, its design follows the well-established principle that the closest structural analog provides the most reliable correction for matrix effects and recovery . This is a class-level inference from standard bioanalytical practice.

Analyte Fit
Class-level
Specifically designed for Hydroxy Bezafibrate quantification
Class-level inference supports closest-analog matching for reliable matrix-effect correction.
Bioanalytical validation review context; method-specific verification recommended.
Drug Metabolism Pharmacokinetics Bezafibrate

Hydroxy Bezafibrate-D6 Application Scenarios


Preclinical PK of Hydroxy Bezafibrate

Hydroxy Bezafibrate-D6 is the internal standard of choice for developing and validating LC-MS/MS methods to measure concentrations of the active hydroxy metabolite in plasma or serum from preclinical species (e.g., rat, mouse) following Bezafibrate administration. Its +6 Da mass shift ensures clear separation from the analyte signal, enabling precise calculation of pharmacokinetic parameters such as Cmax, Tmax, and AUC [1]. This is essential for establishing dose-exposure relationships and understanding the drug's metabolism, where hydroxy-bezafibrate formation is a key pathway [2].

DDI Involving Bezafibrate Metabolism

When evaluating the potential for co-administered drugs to inhibit or induce the cytochrome P450 enzymes responsible for Bezafibrate hydroxylation, Hydroxy Bezafibrate-D6 provides the analytical specificity required to monitor metabolite levels in in vitro hepatocyte or microsomal incubations. The deuterated standard corrects for ion suppression from co-eluting matrix components or test inhibitors, allowing researchers to accurately quantify changes in metabolite formation rates [1].

Environmental Fate and Occurrence Studies of Bezafibrate Metabolites

Hydroxy Bezafibrate is a relevant target analyte in studies monitoring the presence of pharmaceutical compounds in environmental water samples. Hydroxy Bezafibrate-D6 is the ideal internal standard for isotope dilution mass spectrometry, a technique that provides superior accuracy and precision for quantifying trace-level contaminants in complex environmental matrices like wastewater influent and effluent [1]. The deuterated standard compensates for matrix effects that are often severe in these sample types.

Application
Selection Property
Validation Focus
Preclinical PK metabolite profiling
Metabolite-specific ISTD matching
Exposure-model parameter review
In vitro DDI metabolism studies
CYP hydroxylation monitoring
Incubation matrix-effect correction
Environmental contaminant monitoring
Isotope dilution MS compatibility
Environmental matrix compensation

Technical Documentation Hub

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57 linked technical documents
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